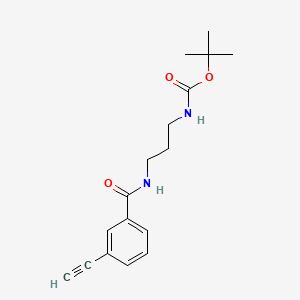![molecular formula C7H6N2 B8214340 Bicyclo[1.1.1]pentane-1,3-dicarbonitrile](/img/structure/B8214340.png)
Bicyclo[1.1.1]pentane-1,3-dicarbonitrile
Descripción general
Descripción
Bicyclo[1.1.1]pentane-1,3-dicarbonitrile is a unique organic compound characterized by its rigid, three-dimensional bicyclic structure. This compound is part of the bicyclo[1.1.1]pentane family, which has gained significant attention in recent years due to its potential applications in medicinal chemistry and materials science. The bicyclo[1.1.1]pentane scaffold is known for its ability to enhance the physicochemical properties of molecules, such as solubility and metabolic stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[1.1.1]pentane-1,3-dicarbonitrile typically involves the photochemical addition of propellane to diacetyl, followed by a haloform reaction of the formed diketone . This method allows for the construction of the bicyclo[1.1.1]pentane core on a large scale. Another approach involves the use of visible light-induced synthesis via cooperative photoredox and N-heterocyclic carbene catalysis . This method is advantageous due to its mild conditions and high atom economy.
Industrial Production Methods
Industrial production of this compound can be scaled up using flow photochemical addition techniques, which allow for the efficient construction of the bicyclo[1.1.1]pentane core in large quantities . This method is particularly useful for producing multigram amounts of the compound, which can then be further functionalized to obtain various derivatives.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[1.1.1]pentane-1,3-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The nitrile groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
The major products formed from these reactions include diketones, carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Bicyclo[1.1.1]pentane-1,3-dicarbonitrile has a wide range of scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of bicyclo[1.1.1]pentane-1,3-dicarbonitrile and its derivatives involves their interaction with specific molecular targets and pathways. The rigid bicyclic structure allows for precise spatial orientation of functional groups, which can enhance binding affinity and selectivity for target proteins or enzymes. This unique structure also contributes to the compound’s metabolic stability and resistance to degradation .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Similar in structure but with carboxylic acid groups instead of nitriles.
Bicyclo[1.1.1]pentane-1,3-diamine: Contains amine groups instead of nitriles.
Bicyclo[1.1.1]pentane-1,3-diketone: Features ketone groups in place of nitriles.
Uniqueness
Bicyclo[1.1.1]pentane-1,3-dicarbonitrile is unique due to its nitrile functional groups, which provide distinct reactivity and potential for further functionalization. The nitrile groups also contribute to the compound’s ability to participate in a wide range of chemical reactions, making it a versatile building block for the synthesis of various derivatives .
Propiedades
IUPAC Name |
bicyclo[1.1.1]pentane-1,3-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c8-4-6-1-7(2-6,3-6)5-9/h1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTKAPVQSNQYAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![rel-Methyl (3aS,6aR)-5-benzylhexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylate](/img/structure/B8214313.png)

![6-chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8214329.png)
![(2-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine](/img/structure/B8214335.png)

